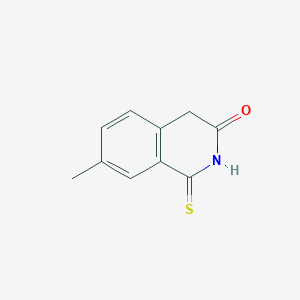
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 7th position and a sulfanylidene group at the 1st position of the isoquinoline ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 7-methyl-1-sulfanylidene-4H-isoquinolin-3-one, can be achieved through various methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions .
Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method is known for its high yield and efficiency .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance the reaction rate and yield. For example, the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst has been reported as an efficient method for synthesizing isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoquinoline derivatives .
Scientific Research Applications
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-methyl-1-sulfanylidene-4H-isoquinolin-3-one involves its interaction with various molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the aromatic ring system can participate in π-π interactions with aromatic amino acids in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1,3(2H,4H)-dione: This compound has a similar isoquinoline ring system but differs in the presence of a dione group instead of a sulfanylidene group.
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one: This compound is unique due to the presence of both a methyl group and a sulfanylidene group, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which allows for unique interactions with biological targets and distinct reactivity in chemical reactions. This makes it a valuable compound for both scientific research and industrial applications .
Properties
CAS No. |
90923-89-0 |
|---|---|
Molecular Formula |
C10H9NOS |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
7-methyl-1-sulfanylidene-4H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NOS/c1-6-2-3-7-5-9(12)11-10(13)8(7)4-6/h2-4H,5H2,1H3,(H,11,12,13) |
InChI Key |
HVTIMTZZXLZGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(=O)NC2=S)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


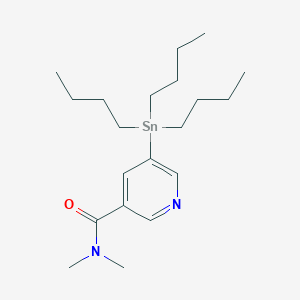
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
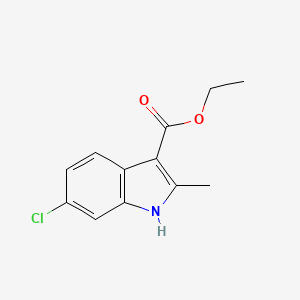
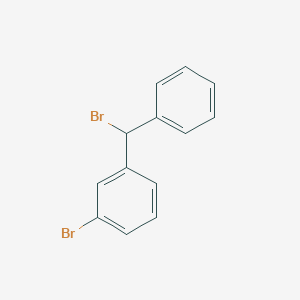
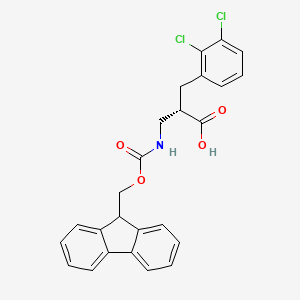
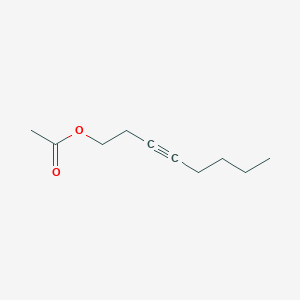

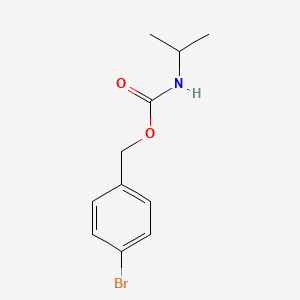
![3-[(2S)-1-Methyl-2-pyrrolidinyl]-5-(tributylstannyl)pyridine](/img/structure/B13986220.png)

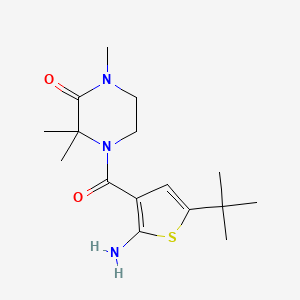
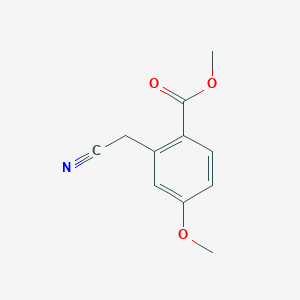
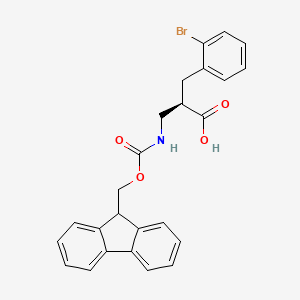
![n-[4-(2-Phenylpropan-2-yl)phenyl]acetamide](/img/structure/B13986237.png)
